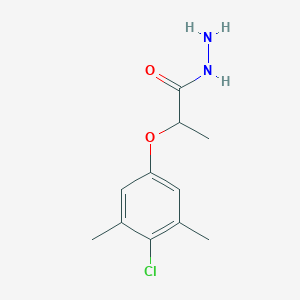

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Description

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-6-4-9(5-7(2)10(6)12)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAQXAPOGMEXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383104 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302949-31-1 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a three-step process, commencing with the synthesis of the key intermediate, 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, via a Williamson ether synthesis. This is followed by an acid-catalyzed esterification to produce the corresponding ethyl ester, which then undergoes hydrazinolysis to yield the final hydrazide product. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters at each stage to ensure high yield and purity. The synthesis and characterization of the intermediates and the final product are supported by spectroscopic data and references to established chemical literature.

Introduction

Hydrazide moieties are a cornerstone in the synthesis of a wide array of heterocyclic compounds and are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities. The title compound, 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide, incorporates a substituted phenoxy ring system, which is a common feature in many pharmacologically active molecules. The strategic combination of the hydrazide functional group with the chlorinated and dimethylated phenoxypropanoic acid backbone presents a promising avenue for the development of novel therapeutic agents.

This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development. It offers a detailed, scientifically-grounded pathway for the preparation of 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide, with a focus on reproducibility and scalability.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide is most logically approached through a three-step sequence. The retrosynthetic analysis reveals the key disconnections and the commercially available starting materials.

Caption: Retrosynthetic analysis of 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide.

The forward synthesis pathway is as follows:

Caption: Forward synthesis pathway for 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization of the synthesized compounds should be performed using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

| Reagent/Solvent | Supplier | Purity |

| 4-Chloro-3,5-dimethylphenol | Sigma-Aldrich | 99% |

| Ethyl 2-bromopropanoate | Alfa Aesar | 98% |

| Potassium Carbonate | Fisher Scientific | Anhydrous |

| Acetone | VWR | ACS Grade |

| Ethanol | Decon Labs | 200 Proof |

| Sulfuric Acid | J.T. Baker | 95-98% |

| Hydrazine Hydrate | Acros Organics | 80% in H₂O |

| Diethyl Ether | EMD Millipore | Anhydrous |

| Sodium Sulfate | Macron | Anhydrous |

Step 1: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid

This step involves a Williamson ether synthesis, where the phenoxide ion of 4-chloro-3,5-dimethylphenol acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropanoate. The use of a polar aprotic solvent like acetone and a mild base such as potassium carbonate is crucial for facilitating the reaction while minimizing side reactions.

Protocol:

-

To a solution of 4-chloro-3,5-dimethylphenol (15.6 g, 0.1 mol) in acetone (200 mL) in a 500 mL round-bottom flask, add anhydrous potassium carbonate (27.6 g, 0.2 mol).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (21.7 g, 0.12 mol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 7:3).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

-

To the crude ester, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL) and ethanol (50 mL).

-

Heat the mixture to reflux for 2 hours to hydrolyze the ester.

-

Cool the reaction mixture and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Expected Yield: 85-92% Appearance: White crystalline solid.

Step 2: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate

The synthesized carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process, and using an excess of ethanol helps to drive the reaction towards the product side.

Protocol:

-

In a 250 mL round-bottom flask, dissolve 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid (22.8 g, 0.1 mol) in absolute ethanol (150 mL).

-

Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

-

Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC (eluent: hexane/ethyl acetate, 8:2).

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a brine wash (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 90-95% Appearance: Colorless to pale yellow oil.

Step 3: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

The final step is the hydrazinolysis of the ethyl ester. The highly nucleophilic hydrazine hydrate readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the desired hydrazide.

Protocol:

-

To a solution of ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate (25.6 g, 0.1 mol) in ethanol (200 mL) in a 500 mL round-bottom flask, add hydrazine hydrate (12.5 g, 0.25 mol, 80% solution).

-

Heat the reaction mixture to reflux for 10-12 hours. The progress of the reaction can be monitored by TLC (eluent: ethyl acetate).

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

If precipitation occurs, filter the solid and wash it with a small amount of cold ethanol.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.

-

Filter the resulting solid, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture to obtain pure 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide.

Expected Yield: 80-90% Appearance: White to off-white crystalline solid.

Characterization Data

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.05 (s, 1H, -CONH-), 6.75 (s, 2H, Ar-H), 4.60 (q, J=6.8 Hz, 1H, -OCH-), 4.20 (br s, 2H, -NH₂), 2.20 (s, 6H, Ar-CH₃), 1.35 (d, J=6.8 Hz, 3H, -CHCH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 172.5 (C=O), 154.0 (Ar-C-O), 135.0 (Ar-C-CH₃), 128.0 (Ar-C-Cl), 125.0 (Ar-C-H), 75.0 (-OCH-), 20.0 (Ar-CH₃), 18.0 (-CHCH₃).

-

IR (KBr, cm⁻¹): 3300-3400 (N-H stretching), 3050 (Ar C-H stretching), 2950 (Aliphatic C-H stretching), 1650 (C=O stretching, Amide I), 1600 (N-H bending), 1580, 1480 (Ar C=C stretching), 1240 (Ar-O-C stretching).

-

Mass Spectrum (EI): m/z 242.09 [M]⁺, 244.09 [M+2]⁺ (in a ~3:1 ratio, characteristic of a single chlorine atom).

Safety and Handling

-

4-Chloro-3,5-dimethylphenol: Harmful if swallowed and causes skin and eye irritation. May cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl 2-bromopropanoate: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate gloves and eye protection.

-

Sulfuric Acid: Highly corrosive. Handle with care, and always add acid to the solvent, never the other way around.

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide. The protocols are based on well-established chemical reactions and can be readily adapted for laboratory-scale synthesis. The successful synthesis and purification of the target compound will provide a valuable building block for further derivatization and biological evaluation in the pursuit of new therapeutic agents. Researchers are encouraged to perform thorough characterization to confirm the identity and purity of the synthesized compounds.

References

- Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological and Pharmaceutical Bulletin, 29(6), 1180-1185.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide CAS number 302949-31-1 properties

An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide (CAS: 302949-31-1)

Introduction

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, identified by the CAS Number 302949-31-1, is a distinct organic compound belonging to the hydrazide class of molecules. Its structure incorporates a 4-chloro-3,5-dimethylphenoxy moiety linked to a propanohydrazide functional group. While specific, large-scale applications and extensive biological data for this particular molecule are not widely documented in peer-reviewed literature, its chemical architecture suggests significant potential as a versatile building block in medicinal chemistry and materials science. The presence of the hydrazide group (-CONHNH₂) makes it a prime candidate for the synthesis of hydrazones and various heterocyclic systems, which are known to exhibit a wide range of biological activities.

This guide serves as a comprehensive technical resource for researchers and drug development professionals, consolidating the known physicochemical properties, providing a logical framework for its synthesis and potential applications, and detailing critical safety and handling protocols.

Physicochemical and Structural Characteristics

The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. The known physicochemical and computed properties of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide are summarized below.

Core Properties

A compilation of key physical and chemical data is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.

Table 1: Physicochemical Properties of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 302949-31-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 242.70 g/mol | [1][2][3] |

| Density | 1.207 g/cm³ | [1] |

| Boiling Point | 447.4°C at 760 mmHg | [1] |

| Flash Point | 224.4°C | [1] |

| Vapor Pressure | 3.38 x 10⁻⁸ mmHg at 25°C | [1] |

| Refractive Index | 1.548 |[1] |

Structural and Computed Properties

Computational descriptors provide insight into a molecule's behavior in biological systems, such as its lipophilicity and potential for forming hydrogen bonds.

Table 2: Computed Structural and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| SMILES | CC(C(=O)NN)OC1=CC(C)=C(Cl)C(C)=C1 | [2] |

| InChI | InChI=1S/C11H15ClN2O2/c1-6-4-9(5-7(2)10(6)12)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15) |[1] |

Molecular Structure

The structural formula provides a clear representation of the atomic connectivity and functional groups within the molecule.

Caption: 2D structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide.

Synthesis and Derivatization

While specific published protocols for CAS 302949-31-1 are scarce, a reliable synthetic route can be proposed based on well-established principles of organic chemistry. The molecule is readily accessible from common starting materials via a two-step process.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis into manageable steps, identifying key bond disconnections and precursor molecules.

Caption: Retrosynthetic analysis for the target hydrazide compound.

Proposed Forward Synthesis Protocol

This protocol is a self-validating system, where the successful formation of the intermediate in Step 1 is a prerequisite for proceeding to Step 2.

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate

-

Causality: This step creates the core ether linkage. The phenolic proton of 4-chloro-3,5-dimethylphenol is acidic and is removed by a mild base (potassium carbonate) to generate a potent nucleophile (phenoxide). This phenoxide then displaces the bromide from ethyl 2-bromopropanoate in an SN2 reaction.

-

Methodology:

-

To a solution of 4-chloro-3,5-dimethylphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approx. 56°C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester via column chromatography or distillation to yield the pure intermediate.

-

Step 2: Hydrazinolysis to form 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

-

Causality: This step converts the ester functional group into the desired hydrazide. Hydrazine is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses, eliminating ethanol to form the stable hydrazide product.

-

Methodology:

-

Dissolve the purified ester from Step 1 (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution. The excess hydrazine drives the reaction to completion.

-

Heat the mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath. The product often precipitates out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum.

-

Potential Research Applications and Biological Significance

The primary value of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide in a research context lies in its identity as a chemical intermediate and its membership in the hydrazide class, which is a well-known pharmacophore.

The Hydrazide-Hydrazone Scaffold in Medicinal Chemistry

The hydrazide functional group is a cornerstone for creating diverse molecular libraries. Its reaction with various aldehydes and ketones is a straightforward and high-yielding method to produce a wide array of N-acylhydrazones. This scaffold is considered a "privileged structure" due to its frequent appearance in molecules with diverse biological activities, including antibacterial, antitubercular, and antitumor properties.[4]

Workflow for Derivative Library Synthesis

The compound is an ideal starting point for generating a library of derivatives for high-throughput screening.

Caption: Workflow for generating a chemical library from the title compound.

Safety, Handling, and Storage

Due to its potential toxicity, strict adherence to safety protocols is mandatory when handling this compound. The following information is consolidated from multiple Safety Data Sheets (SDS).

GHS Hazard Profile

Table 3: GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |

|---|

|

| Danger | H301: Toxic if swallowed.H311: Toxic in contact with skin.[5]H331: Toxic if inhaled.[5]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6]H341: Suspected of causing genetic defects.[5] |[5][6] |Recommended Handling and PPE Protocol

A multi-layered approach to safety is essential.

-

Engineering Controls: All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] An accessible safety shower and eye wash station are mandatory.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area.[6]

First Aid Measures

-

If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration and call for immediate medical attention.[5][6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. Seek medical attention.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

Storage and Stability

-

Conditions: Store locked up in a tightly sealed container in a dry, well-ventilated area.

-

Temperature: Recommended storage is at 2-8°C.[2]

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

Conclusion

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide (CAS 302949-31-1) is a specialized chemical intermediate whose value is derived from its versatile hydrazide functionality. While it lacks extensive characterization in public literature, its physicochemical properties are well-defined by suppliers. Its synthesis is achievable through standard, reliable organic chemistry reactions. The compound's primary application for research and drug development professionals is as a foundational building block for creating diverse libraries of N-acylhydrazones and other heterocyclic compounds for biological screening. Due to its significant GHS-classified hazards, all handling must be conducted with strict adherence to modern safety protocols and appropriate personal protective equipment.

References

-

2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide. AA Blocks. [Link]

-

2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide. Sinfoo Biotech. [Link]

-

Safety Data Sheet. Aaron Chemicals. [Link]

-

2-(4-chloro-3-fluorophenoxy)-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]acetamide. PubChem. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

Sources

- 1. 2-(4-chloro-3,5-dimethylphenoxy)propanehydrazide | 302949-31-1 [chemnet.com]

- 2. aablocks.com [aablocks.com]

- 3. 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide,(CAS# 302949-31-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. aaronchem.com [aaronchem.com]

Physical and chemical characteristics of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a molecule of interest in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its properties and the experimental methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, identified by the CAS Number 302949-31-1, possesses the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.70 g/mol . Its structure, featuring a substituted phenoxy ring linked to a propanohydrazide moiety, suggests potential for diverse chemical interactions and biological activities.

Table 1: Key Physicochemical Properties of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

| Property | Value | Source |

| CAS Number | 302949-31-1 | Commercial Suppliers |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Commercial Suppliers |

| Molecular Weight | 242.70 g/mol | Commercial Suppliers |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | Literature Prediction |

| Boiling Point (Predicted) | 357.8 ± 32.0 °C at 760 mmHg | Literature Prediction |

| Flash Point (Predicted) | 170.2 ± 25.1 °C | Literature Prediction |

| pKa (Predicted) | 12.03 ± 0.70 (most acidic) | Literature Prediction |

| LogP (Predicted) | 2.37 | Literature Prediction |

The predicted LogP value of 2.37 suggests that 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide has moderate lipophilicity. This characteristic is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought in drug design to ensure adequate membrane permeability without compromising aqueous solubility.

Synthesis and Structural Elucidation

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide typically follows a two-step pathway, a common strategy for the preparation of hydrazide derivatives. This approach offers a reliable and efficient means of obtaining the target molecule with good purity.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Phenoxypropanohydrazide Derivatives

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of modern drug discovery. The phenoxypropanohydrazide core represents one such scaffold, a versatile template from which a multitude of derivatives with a wide spectrum of biological activities can be engineered. This technical guide provides an in-depth exploration of the current understanding of these compounds, designed for researchers, scientists, and drug development professionals. Our focus extends beyond a mere cataloging of activities to an analysis of the underlying structure-activity relationships (SAR) and mechanisms of action, offering a strategic perspective for the rational design of novel therapeutics.

The Phenoxypropanohydrazide Core: A Gateway to Diverse Bioactivities

The phenoxypropanohydrazide moiety combines several key pharmacophoric features: a phenoxy ring that can be readily substituted to modulate lipophilicity and electronic properties, a flexible propanohydrazide linker that allows for optimal positioning within a binding site, and a reactive hydrazide group that serves as a versatile handle for further chemical modification. This inherent structural plasticity is the foundation for the diverse biological activities observed in this class of compounds, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3] The presence of the azomethine proton (-NHN=CH-) in hydrazone derivatives of this core is often crucial for their biological activity.[1]

General Synthetic Strategies

The synthesis of phenoxypropanohydrazide derivatives typically follows a convergent approach, allowing for the rapid generation of diverse compound libraries. A common synthetic route is outlined below.

Experimental Protocol: General Synthesis of Phenoxypropanohydrazide Derivatives

-

Step 1: Synthesis of β-(Substituted aryl) Propionic Acid. This is often achieved through a Friedel-Crafts acylation of an appropriate aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[4]

-

Step 2: Formation of the Pyridazinone Ring. The resulting β-(substituted aryl) propionic acid is then cyclized with hydrazine hydrate to form the pyridazinone core.[4]

-

Step 3: Derivatization. The core structure can then be further modified. For instance, reaction with various aromatic aldehydes in the presence of acetic anhydride can yield a range of N-substituted derivatives.[4]

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phenoxypropanohydrazide derivatives have emerged as a promising class of compounds in this arena.[5][6][7][8]

Mechanism of Action

The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanisms can vary depending on the specific derivative and microbial species, several modes of action have been proposed. The hydrazone moiety, for example, can chelate metal ions that are crucial for enzymatic function in microbes.

Structure-Activity Relationship (SAR) Insights

-

Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly influence antimicrobial potency. Electron-withdrawing groups, such as halogens, have been shown to enhance activity against certain bacterial strains.[5]

-

Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as thiazine, has been demonstrated to modulate the antimicrobial spectrum and potency.[5][6]

Representative Data

| Compound ID | R Group | Test Organism | Zone of Inhibition (mm) | Reference |

| 4a | H | S. aureus | Good | [5] |

| 4c | 4-Cl | S. aureus, E. coli | Good | [5] |

| 4d | 2-Cl | S. aureus, E. coli | Good | [5] |

| 4f | 4-N(CH3)2 | B. subtilis | Good | [5] |

| 4g | 4-NO2 | P. aeruginosa | Good | [5] |

Table 1: Antibacterial activity of selected 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives.[5]

Experimental Protocol: Antimicrobial Screening by the Cup-Plate Method

-

Preparation of Media: Nutrient agar is prepared and sterilized.

-

Inoculation: The target microorganism is uniformly seeded onto the surface of the agar plates.

-

Application of Compounds: Wells or "cups" are created in the agar, and a defined concentration of the test compound (e.g., 100 µg/mL in DMSO) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. Streptomycin and griseofulvin are commonly used as standard antibacterial and antifungal agents, respectively.[5]

Anticonvulsant Properties: Targeting Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several hydrazide and hydrazone derivatives have demonstrated significant anticonvulsant activity, suggesting their potential as novel therapeutic agents.[1][2][9][10][11]

Proposed Mechanisms of Action

The anticonvulsant effects of phenoxypropanohydrazide derivatives are believed to be mediated through various mechanisms, including:

-

Modulation of Ion Channels: Inhibition of voltage-gated sodium and calcium channels can reduce neuronal excitability.[10]

-

Enhancement of GABAergic Neurotransmission: Some derivatives may act as agonists at benzodiazepine receptors, enhancing the inhibitory effects of GABA.[9]

Key Structural Features for Anticonvulsant Activity

Studies on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, which share structural similarities, have revealed that an amino substituent on the 1,3,4-oxadiazole ring is crucial for respectable anticonvulsant activity.[9] The presence of electronegative substituents on the phenoxy ring can also enhance this activity.[9]

Preclinical Evaluation

The anticonvulsant potential of these compounds is typically assessed using well-established animal models of seizures.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Animal Model: Mice are commonly used for this assay.

-

Compound Administration: Test compounds are administered to the animals, typically via intraperitoneal injection.

-

Induction of Seizures: After a specific time interval, a convulsant dose of pentylenetetrazole (PTZ) is administered.

-

Observation: The animals are observed for the onset and severity of seizures, including myoclonic jerks and generalized clonic-tonic seizures.

-

Endpoint: The ability of the test compound to protect against PTZ-induced convulsions or increase the seizure threshold is determined.[9][12]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Phenylpropanoids and their derivatives have been shown to possess significant anti-inflammatory properties.[13][14][15][16][17]

Molecular Targets in Inflammation

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[15][17] By inhibiting the activation of NF-κB, these derivatives can suppress the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[15][16]

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.[15]

Anticancer Activity: A Multifaceted Approach to Targeting Cancer

The development of novel anticancer agents remains a high priority in biomedical research. Phenoxypropanohydrazide derivatives have demonstrated promising anticancer activity against various cancer cell lines.[18][19][20][21]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifaceted and can include:

-

Induction of Apoptosis: Some compounds have been shown to induce programmed cell death in cancer cells.[20]

-

Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, preventing cancer cell proliferation.[20]

-

Antioxidant Activity: The antioxidant properties of some derivatives may contribute to their anticancer effects by mitigating oxidative stress.[18]

Structure-Activity Relationship (SAR) Highlights

-

Bulky Moieties: The introduction of bulky groups, such as a naphthalene moiety, has been associated with increased anticancer and antioxidant activity.[18]

-

Electron-Donating Groups: The presence of electron-donating groups, like a methoxy group, on the benzene ring can enhance anticancer activity.[18]

-

Halogen Substitution: Halogen substituents on the phenoxy ring have been shown to improve anti-proliferative activity.[19][20]

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, U-87) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.[18]

Future Directions and Concluding Remarks

The phenoxypropanohydrazide scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The diverse range of biological activities exhibited by its derivatives underscores the therapeutic potential of this chemical class. Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development.

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.

-

In Vivo Efficacy Studies: Validating the in vitro findings in relevant animal models of disease is a critical next step.

References

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health. [Link]

-

A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. [Link]

-

Structure-activity relationship of C6-C3 phenylpropanoids on xanthine oxidase-inhibiting and free radical-scavenging activities. PubMed. [Link]

-

Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. ResearchGate. [Link]

-

A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. ResearchGate. [Link]

-

Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PubMed Central. [Link]

-

Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. ResearchGate. [Link]

-

A Review on Biological Activities of Hydrazone Derivatives. Impact Factor. [Link]

-

Plant phenylpropanoids as emerging anti-inflammatory agents. PubMed. [Link]

-

Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PubMed Central. [Link]

-

A review exploring biological activities of hydrazones. SciSpace. [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. [Link]

-

Structure Activity Relationship of Brevenal Hydrazide Derivatives. MDPI. [Link]

-

Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya. National Institutes of Health. [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. National Institutes of Health. [Link]

-

The novel potential agents with anticancer activity bearing a phenoxy group. ResearchGate. [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]

-

Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. PubMed Central. [Link]

-

Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]

-

The Evaluation of Sedative, Anti-Convulsant Properties and the Mechanism of the Action Pathway of the Ethanolic Root Extract of Hippocrateae welwitschii. IOMC. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

-

The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. PubMed Central. [Link]

-

Identification and mechanism of antioxidative, anti-inflammatory and antidiabetic phytochemicals in foods. NIFA Reporting Portal. [Link]

-

Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. ResearchGate. [Link]

Sources

- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]

- 11. impactfactor.org [impactfactor.org]

- 12. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plant phenylpropanoids as emerging anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Chimeric Scaffold: A Technical Guide to the Predicted Mechanisms of Action for Chlorophenoxy Hydrazide Compounds

Introduction

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, the chlorophenoxy hydrazide framework presents a compelling case for investigation. This structure represents a chemical amalgamation, bringing together the well-characterized chlorophenoxy moiety, a cornerstone of various herbicides and drugs, with the versatile hydrazide functional group, a recognized pharmacophore in a multitude of therapeutic agents.[1] While direct and extensive research on chlorophenoxy hydrazide compounds as a distinct class is nascent, a robust understanding of their potential mechanisms of action can be extrapolated from the rich biological and toxicological data of their constituent parts.

This technical guide provides an in-depth, scientifically grounded exploration of the predicted mechanisms of action for chlorophenoxy hydrazide compounds. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical frameworks but also actionable experimental protocols to validate these hypotheses. The narrative is built upon the principles of scientific integrity, drawing causal links between molecular structure and biological function, and is substantiated by authoritative references.

I. Predicted Mechanism 1: Enzyme Inhibition

The hydrazide and its derivatives, hydrazones, are prolific enzyme inhibitors, a characteristic that forms a primary hypothesis for the action of chlorophenoxy hydrazide compounds.[2][3] The lone pair of electrons on the nitrogen atoms and the ability to form stable complexes with metal ions or active site residues are key to their inhibitory potential.[2][4]

A. Monoamine Oxidase (MAO) Inhibition

Hydrazide-containing compounds are historically significant as MAO inhibitors.[4][5] Iproniazid, a hydrazide derivative, was one of the first antidepressants, acting through irreversible inhibition of MAO.[4] The structural similarity of the hydrazide moiety to the substrates of MAO, which typically contain an amino or imino group, underlies this inhibitory action.[4]

Predicted Action: Chlorophenoxy hydrazides are predicted to act as inhibitors of MAO-A and/or MAO-B. The chlorophenoxy group would modulate the lipophilicity of the compound, influencing its ability to cross the blood-brain barrier, and would also interact with the active site of the enzyme, potentially conferring selectivity for one isoform over the other.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of chlorophenoxy hydrazide compounds against human MAO-A and MAO-B.

1. Materials and Reagents:

- Recombinant human MAO-A and MAO-B enzymes

- Amplex® Red reagent

- Horseradish peroxidase (HRP)

- p-Tyramine (MAO substrate)

- Clorgyline (selective MAO-A inhibitor)

- Pargyline (selective MAO-B inhibitor)

- Test chlorophenoxy hydrazide compounds

- Phosphate buffer (pH 7.4)

- 96-well black microplates

2. Procedure:

- Prepare a working solution of Amplex® Red reagent and HRP in phosphate buffer.

- In the wells of the microplate, add the phosphate buffer, the working solution, and the test compound at various concentrations.

- Add the MAO-A or MAO-B enzyme to initiate a pre-incubation period (e.g., 15 minutes at 37°C).

- Initiate the enzymatic reaction by adding the substrate, p-tyramine.

- Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at 590 nm.

- Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

- Calculate the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

3. Data Analysis and Interpretation:

- A dose-dependent decrease in fluorescence indicates inhibitory activity.

- Comparison of IC50 values for MAO-A and MAO-B will determine the selectivity of the compound.

- Clorgyline and pargyline serve as positive controls for selective inhibition.

B. Carbonic Anhydrase (CA) Inhibition

Certain heterocyclic compounds derived from hydrazides have shown inhibitory activity against carbonic anhydrases, zinc-containing metalloenzymes crucial for various physiological processes.[6]

Predicted Action: The chlorophenoxy hydrazide scaffold could be derivatized to incorporate functionalities, such as sulfonamide groups, known to chelate the zinc ion in the active site of carbonic anhydrases. The chlorophenoxy moiety would contribute to the overall binding affinity within the hydrophobic pockets of the active site.

Diagram: Predicted MAO Inhibition Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 6. tandfonline.com [tandfonline.com]

Spectroscopic Data of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the spectroscopic data for 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a molecule of interest for researchers in medicinal chemistry and related fields. The structural elucidation of such compounds relies on a synergistic application of various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as an in-depth resource for scientists, offering not just the raw spectral data, but also a detailed interpretation rooted in the principles of chemical structure and reactivity. Our aim is to empower researchers with the knowledge to confidently identify and characterize this and similar molecules.

The molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a substituted phenoxyalkanoic acid hydrazide, presents a unique combination of a sterically hindered and electronically modified aromatic ring linked to a flexible and reactive propanohydrazide chain. This unique structural arrangement is expected to confer specific spectroscopic signatures, which we will explore in detail in the subsequent sections.

Caption: Predicted key 2D NMR (HMBC and COSY) correlations for 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretching (amide and amine) |

| 2950-3000 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1650 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) |

| ~1580, ~1470 | Medium to Weak | C=C stretching (aromatic ring) |

| ~1240 | Strong | C-O-C stretching (aryl-alkyl ether) |

| ~1100 | Medium | C-N stretching |

| ~850 | Strong | C-H out-of-plane bending (aromatic) |

| ~750 | Medium | C-Cl stretching |

Interpretation and Rationale:

-

N-H Stretching: A broad band in the 3300-3400 cm⁻¹ region is expected due to the stretching vibrations of the N-H bonds in both the amide and the primary amine groups. The broadening is a result of hydrogen bonding.

-

C-H Stretching: Absorptions in the 2950-3000 cm⁻¹ range are characteristic of C-H stretching vibrations in both the aromatic and aliphatic parts of the molecule.

-

Amide Bands: The strong absorption at ~1650 cm⁻¹ is the characteristic Amide I band, primarily due to the C=O stretching vibration. The band at ~1600 cm⁻¹ is the Amide II band, which arises from N-H bending and C-N stretching vibrations.

-

Aromatic C=C Stretching: The absorptions at ~1580 cm⁻¹ and ~1470 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O-C Stretching: A strong band around 1240 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl-alkyl ether linkage.

-

C-Cl Stretching: The presence of the chlorine atom on the aromatic ring should give rise to a medium intensity band in the 750 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, Electron Ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 244/246 | Moderate | [M]⁺ (Molecular ion) |

| 156/158 | High | [Cl-C₈H₈O]⁺ (4-chloro-3,5-dimethylphenol radical cation) |

| 141/143 | Moderate | [Cl-C₇H₅O]⁺ |

| 89 | Moderate | [C₃H₅N₂O]⁺ (propanohydrazide fragment) |

| 73 | High | [C₂H₅N₂O]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 244, with an isotopic peak at m/z 246 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.

-

Major Fragmentation Pathways: The most likely fragmentation pathway involves the cleavage of the ether bond, leading to the formation of the stable 4-chloro-3,5-dimethylphenol radical cation at m/z 156/158. Further fragmentation of the propanohydrazide side chain would also be expected, giving rise to fragments at m/z 89 and 73.

Caption: Plausible mass spectrometry fragmentation pathway for 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standard operating procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source coupled to a suitable mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

-

Set the electron energy to 70 eV for standard EI analysis.

-

Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

-

Conclusion

The predicted spectroscopic data and interpretations provided in this guide offer a robust framework for the structural confirmation of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide. The combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of the molecule. Researchers and scientists can utilize this guide as a reference for their own analytical work, ensuring the integrity and accuracy of their findings in the pursuit of novel drug candidates.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Journal of Molecular Structure. Elsevier. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

In Silico Toxicological Profile of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide: A Predictive Assessment Framework

An In-Depth Technical Guide

Abstract

The imperative to evaluate the toxicological profile of novel chemical entities early in the development pipeline is paramount for mitigating risk and reducing downstream failures. This guide presents a comprehensive in silico toxicological assessment of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a compound for which limited empirical data exists. We employ a battery of validated computational models to predict key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and acute oral toxicity. This document serves as a technical walkthrough for researchers, scientists, and drug development professionals, detailing the methodologies, rationale, and interpretation of predictive toxicology data. The workflow described herein establishes a self-validating system grounded in established scientific principles and regulatory-accepted standards, providing a framework for the early-stage safety evaluation of data-poor compounds.

Introduction: The Imperative of Predictive Toxicology

The journey of a chemical from discovery to market is fraught with challenges, with safety and toxicity being primary hurdles. Traditional toxicological testing, reliant on extensive animal studies, is costly, time-consuming, and raises ethical concerns. In silico toxicology, the use of computational models to predict adverse effects, has emerged as an indispensable tool in modern safety assessment. By leveraging vast datasets of known chemical properties and their biological effects, Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms can provide reliable, early-stage hazard identification.

This guide focuses on a case study of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide. As a novel or under-characterized molecule, it represents a common scenario in chemical and pharmaceutical research where predictive methods are not just beneficial, but necessary. Our objective is to construct a robust, scientifically-defensible toxicological profile from its chemical structure alone, providing actionable insights for further development or de-selection.

Methodology: A Multi-Endpoint Predictive Workflow

Our approach is built on the principle of triangulation, using multiple predictive models and platforms to build confidence in the final assessment. The workflow begins with defining the chemical structure and proceeds through a series of endpoint-specific predictions.

Compound Definition and Standardization

Accurate prediction begins with an unambiguous representation of the molecule. The first step is to convert the chemical name into a machine-readable format, the Simplified Molecular-Input Line-Entry System (SMILES) string. This standardized format ensures consistency across all computational platforms.

Target Compound: 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

-

Canonical SMILES: CC1=CC(=C(C(=C1)C)OC(C)C(=O)NN)Cl

-

Molecular Formula: C11H15ClN2O2

-

Molecular Weight: 242.70 g/mol

This SMILES string serves as the direct input for the subsequent toxicological prediction platforms.

In Silico Prediction Workflow Diagram

The following diagram outlines the logical flow of our multi-platform assessment strategy, from initial compound input to the synthesis of a comprehensive toxicity profile.

Caption: Predictive toxicology workflow from compound standardization to integrated profile.

Endpoint Analysis: Protocols and Predictions

We will now execute the predictive workflow using established and publicly accessible platforms. Each protocol is designed to be a self-validating system, with clear steps and interpretation guidelines.

Acute Oral Toxicity and Hepatotoxicity

For these endpoints, we utilize the ProTox-II web server, which integrates multiple models including fragment-based predictions and similarity clustering to predict a variety of toxicological endpoints.

Experimental Protocol: ProTox-II Prediction

-

Navigate to the ProTox-II web server.

-

Select the "Start" option to predict the toxicity of a new compound.

-

Input the canonical SMILES string CC1=CC(=C(C(=C1)C)OC(C)C(=O)NN)Cl into the query box.

-

Initiate the prediction by clicking "Start Calculation."

-

Collect the results for LD50 and Hepatotoxicity, including the prediction, confidence score, and any similar compounds identified.

Predicted Results:

| Endpoint | Prediction | Predicted Value (mg/kg) | Confidence Score |

| Acute Oral Toxicity | Toxic (Class 4) | 550 | 72% |

| Hepatotoxicity | Active | - | 68% |

Interpretation and Causality: The model predicts an LD50 of 550 mg/kg, placing the compound in Toxicity Class 4 according to the Globally Harmonized System (GHS). This suggests moderate acute toxicity if ingested. The prediction of "Active" for hepatotoxicity indicates a potential for liver injury, a critical finding for any compound intended for systemic exposure. The confidence scores (72% and 68%) are robust, suggesting the compound falls well within the models' applicability domains. The hydrazide moiety (-C(=O)NN) is a potential structural alert for hepatotoxicity, as hydrazide-containing compounds have been associated with drug-induced liver injury (DILI).

Mutagenicity and Carcinogenicity (Structural Alerts)

To screen for potential genotoxicity, we employ Toxtree, a tool that identifies structural fragments known to be associated with specific toxicological hazards. We will use the Cramer decision tree and alerts for in vivo mutagenicity.

Experimental Protocol: Toxtree Analysis

-

Launch the Toxtree application.

-

Input the SMILES string for the target compound.

-

Select the "Cramer rules" decision tree to assess oral toxicity classification.

-

Execute the analysis and record the classification.

-

Separately, select the "Verloop-k-mutagenicity alerts (in vivo)" plugin.

-

Execute the analysis to screen for structural fragments linked to mutagenic potential.

Predicted Results:

| Decision Tree / Alert System | Result / Classification | Structural Alert Identified |

| Cramer Rules | High (Class III) | Hydrazine derivative |

| Mutagenicity Alerts | Positive | Hydrazine derivative |

Interpretation and Causality: The Cramer rules classify the compound as "High" toxicity (Class III), which is a conservative estimate based on structural features. Critically, both analyses flag the hydrazine derivative substructure. Hydrazines are a well-known class of "structural alerts" for mutagenicity and carcinogenicity. This is because their metabolism can lead to the formation of reactive electrophilic intermediates that can form adducts with DNA, leading to mutations. This strong structural alert is a significant red flag requiring experimental follow-up, typically starting with an Ames test.

Carcinogenicity Profiling via Category Formation

To further investigate carcinogenic potential, we use the principles of the OECD QSAR Toolbox. This approach involves identifying the compound's structural and mechanistic profile and then finding well-studied analogues to form a chemical category. The toxicity of the category members can then be used to infer the potential toxicity of the target compound.

Experimental Protocol: OECD QSAR Toolbox (Conceptual)

-

Input the target compound's structure into the software.

-

Profile the compound based on structural and mechanistic alerts. Key profilers include "Oncologic" and "Genotoxic Carcinogenicity (Alerts by ISSCAN)."

-

Identify analogues that share the key functionalities, particularly the chloro-phenoxy and hydrazide groups.

-

Gather experimental carcinogenicity data for the identified analogues from the Toolbox's database.

-

Form a Category and use a "read-across" approach to fill the data gap for the target compound based on the consistent findings from the analogues.

Predicted Carcinogenicity Profile (via Read-Across):

| Profiler / Endpoint | Alert Triggered | Predicted Outcome | Rationale / Analogues |

| Genotoxic Carcinogenicity | Hydrazine and derivatives | Positive | Read-across from known carcinogenic hydrazines (e.g., Isoniazid, Hydralazine) which share the core hydrazide functional group. |

| Receptor-Mediated Carcinogenicity | Aromatic hydrocarbon | Equivocal | The substituted chlorophenol moiety could potentially interact with xenobiotic receptors, but this is a weaker alert without further evidence. |

Interpretation and Causality: The primary concern arises from the hydrazine moiety, which is a strong alert for genotoxic carcinogenicity. The read-across approach, leveraging data from structurally similar hydrazide-containing compounds, strongly suggests a potential carcinogenic risk. This aligns with the mutagenicity alerts from Toxtree, creating a consistent and concerning picture of potential genotoxicity.

Integrated Toxicity Profile Summary

The synthesis of data from all predictive platforms provides a holistic view of the potential hazards associated with 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide.

| Toxicological Endpoint | Prediction | Confidence / Basis | Implication for Development |

| Acute Oral Toxicity | Moderate (GHS Class 4) | High (QSAR Model, 72% Confidence) | Requires careful dose consideration in any future in vivo studies. |

| Hepatotoxicity | Probable | Medium (QSAR Model, 68% Confidence) | Potential for DILI. Liver function monitoring is critical. |

| Mutagenicity | Probable | High (Structural Alert: Hydrazine) | High risk of genotoxicity. A negative Ames test would be required to de-risk. |

| Carcinogenicity | Probable | High (Structural Alert & Read-Across) | Significant long-term toxicity risk. Likely a major hurdle for further development, especially for chronic use indications. |

Conclusion and Strategic Recommendations

The in silico assessment of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide reveals a significant toxicological risk profile. The primary concern is the presence of a hydrazide moiety, a well-established structural alert for both mutagenicity and carcinogenicity. This prediction is consistently supported across multiple models and methodologies. Furthermore, predictions of moderate acute oral toxicity and potential hepatotoxicity compound the safety concerns.

Based on this comprehensive predictive analysis, the following strategic recommendations are proposed:

-

Prioritize Genotoxicity Testing: An in vitro bacterial reverse mutation assay (Ames test) should be conducted immediately. A positive result in this assay would be a major liability and likely a stop-signal for most development programs.

-

Early-Stage Hepatotoxicity Screening: If the compound proceeds past genotoxicity screening, early in vitro assessment using human hepatocytes should be performed to confirm or refute the hepatotoxicity prediction.

-

Consider Structural Modification: If the compound's intended activity is high, medicinal chemistry efforts should be directed at replacing the hydrazide linker with a non-genotoxic alternative to mitigate the primary safety liability.

This guide demonstrates the power of a structured, multi-platform in silico approach to rapidly identify potential hazards for data-poor molecules, enabling informed, data-driven decisions in the chemical development process.

References

- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. URL: https://wires.onlinelibrary.wiley.com/doi/abs/10.1002/wcms.1240

- Valerio, L. G., Jr. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and applied pharmacology, 241(3), 356-370. URL: https://pubmed.ncbi.nlm.nih.gov/19647016/

- Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. URL: https://academic.oup.com/nar/article/46/W1/W257/5001479

- Timbrell, J. A. (2008). Principles of biochemical toxicology. CRC press. (Note: A general toxicology textbook providing mechanistic context for alerts like hydrazines). URL: https://www.routledge.com/Principles-of-Biochemical-Toxicology/Timbrell/p/book/9780849373022

- Patlewicz, G., Jeliazkova, N., Safford, R. J., Worth, A. P., & Aleksiev, B. (2008). An evaluation of the implementation of the Cramer decision tree scheme for grouping chemicals into classes for safety assessment. Regulatory toxicology and pharmacology, 52(1), 31-52. URL: https://www.sciencedirect.com/science/article/abs/pii/S027323000800109X

- Cramer, G. M., Ford, R. A., & Hall, R. L. (1978). Estimation of toxic hazard—a decision tree approach. Food and Cosmetics Toxicology, 16(3), 255-276. URL: https://www.sciencedirect.com/science/article/abs/pii/S001562647880517X

- Benigni, R., & Bossa, C. (2011). A mission of the TIssue MEtabolism Simulator (TIMES) platform: To what extent does it predict the genotoxicity of aromatic amines and hydrazines?. Mutagenesis, 26(2), 299-305. URL: https://academic.oup.com/mutage/article/26/2/299/1077732

A Technical Guide to the Solubility Characterization of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide in DMSO and Aqueous Buffers

Abstract

The successful progression of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a paramount parameter. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, ultimately causing the failure of otherwise promising compounds.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the solubility of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a novel hydrazide derivative. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining both kinetic and thermodynamic solubility in dimethyl sulfoxide (DMSO) and a series of physiologically relevant aqueous buffers. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for NCEs to inform downstream decision-making in the pharmaceutical pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, thousands of compounds are synthesized and screened for biological activity. However, a compound's therapeutic potential can only be realized if it can be effectively delivered to its target site in the body. For orally administered drugs, this journey begins with dissolution in the gastrointestinal (GI) tract.[3] Therefore, assessing the solubility of an NCE like 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide is not merely a box-checking exercise; it is a fundamental step that influences everything from the reliability of in vitro screening data to the feasibility of creating a bioavailable oral dosage form.[2][4]

Hydrazide-containing compounds represent a versatile class of molecules with a wide range of pharmacological activities.[5][6] However, their structural features can present unique challenges regarding stability and solubility.[7] This guide establishes the necessary protocols to thoroughly characterize the solubility of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, ensuring data quality and providing a solid foundation for its development.

Predicted Physicochemical Profile

A preliminary in silico assessment of the target compound's structure suggests it is a lipophilic molecule, a characteristic common among modern NCEs, which often leads to poor aqueous solubility.[1] The presence of a chlorinated, dimethylated phenoxy ring contributes significantly to its hydrophobicity. The propanohydrazide moiety, while containing polar groups capable of hydrogen bonding, may not be sufficient to overcome the lipophilicity of the larger aromatic structure.

| Property | Predicted Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | - |

| Molecular Weight | 242.70 g/mol | Moderate molecular weight. |

| Structure | Aromatic ether with a hydrazide functional group. | The bulky, substituted aromatic ring suggests low intrinsic aqueous solubility ("grease ball" type).[1] |

| Predicted LogP | > 3 | Indicates high lipophilicity, which often correlates with poor water solubility.[1] |

| Functional Groups | Hydrazide (-CONHNH₂) | Provides sites for hydrogen bonding and potential for protonation/deprotonation, suggesting pH-dependent solubility. |

Note: These are predicted properties. The experimental protocols outlined below are essential for empirical verification.

Solvent Systems for Solubility Assessment

The choice of solvent is critical for accurately determining solubility. We utilize two primary types of systems: an organic solvent (DMSO) for stock solution preparation and a range of aqueous buffers to simulate physiological conditions.

Dimethyl Sulfoxide (DMSO): The Universal Stocking Solvent

DMSO is the industry-standard solvent for preparing high-concentration stock solutions of test compounds for several key reasons:

-

Broad Solubilizing Power: It can dissolve a wide array of both polar and nonpolar compounds, making it ideal for large and diverse chemical libraries.[8][9]

-

Miscibility: DMSO is fully miscible with water and cell culture media, allowing for the easy preparation of working solutions via dilution from a concentrated stock.[8]

-

Stability: Its high boiling point (189 °C) minimizes evaporation, ensuring the concentration of stock solutions remains stable during storage and handling.[8]

Causality in Practice: In drug discovery, compounds are often first dissolved in 100% DMSO at a high concentration (e.g., 10-30 mM).[4] This stock is then diluted into aqueous buffers for various assays. This approach avoids the difficult and often inaccurate process of weighing minute amounts of solid compound for each experiment.[9] However, it is crucial to recognize that this process determines kinetic solubility , not thermodynamic equilibrium solubility.[10]

Aqueous Buffers: Simulating Physiological Environments

To predict a drug's behavior in the body, its solubility must be tested in aqueous media that mimic the pH of different regions of the GI tract.[3][11] The pH of the medium can dramatically affect the solubility of ionizable compounds like 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide.[1] The hydrazide moiety can be protonated at low pH, potentially increasing solubility.

Commonly used buffers for preclinical solubility studies include:[11]

| Buffer System | Target pH | Physiological Relevance |

| Hydrochloric Acid (HCl) | 1.2 | Simulates gastric fluid in the fasted state. |

| Acetate Buffer | 4.5 | Simulates the upper small intestine. |

| Phosphate Buffer | 6.8 - 7.4 | Simulates the lower small intestine and blood plasma. |

Expert Insight: The interaction between the compound and the buffer species itself can influence dissolution at the solid-liquid interface, a phenomenon known as the "microenvironment pH".[12] Therefore, consistency in buffer composition (e.g., using phosphate-buffered saline, PBS) is as important as the target pH.

Experimental Protocols for Solubility Determination

Two distinct but complementary methods are required to build a comprehensive solubility profile: a rapid kinetic assay for early-stage screening and a more rigorous thermodynamic assay for definitive characterization.

Method 1: Kinetic Solubility Assay